molecular formula C17H19N3O2 B2790788 1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 2320854-63-3

1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2790788
CAS No.: 2320854-63-3
M. Wt: 297.358
InChI Key: XYZMRFQFRLURJH-UHFFFAOYSA-N
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Description

“1-(3-Cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid” is a compound that contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The compound has a molecular weight of 281.31 .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. A variety of methods have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For instance, a green and efficient synthetic methodology has been reported for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .


Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The InChI code for this compound is 1S/C16H15N3O2/c17-9-12-10-18-14-4-2-1-3-13 (14)15 (12)19-7-5-11 (6-8-19)16 (20)21/h1-4,10-11H,5-8H2, (H,20,21) .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been widely studied. For instance, a variety of synthetic methodologies have been developed for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 281.31 . The compound should be stored at a temperature between 28C .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on the specific derivative and its biological target. For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The future directions in the research of quinoline derivatives could involve the development of new synthetic methodologies, the exploration of new biological activities, and the design of new drugs based on the quinoline scaffold .

Properties

IUPAC Name

1-(3-cyano-6-methyl-1,4-dihydroquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11-2-3-15-14(8-11)16(13(9-18)10-19-15)20-6-4-12(5-7-20)17(21)22/h2-3,8,10,12,16,19H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZMRFQFRLURJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2N3CCC(CC3)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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